molecular formula C19H22N6O2S B2888532 2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone CAS No. 1351613-54-1

2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2888532
CAS No.: 1351613-54-1
M. Wt: 398.49
InChI Key: WMENROGMLWDPFH-UHFFFAOYSA-N
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Description

2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22N6O2S and its molecular weight is 398.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The chemical compound 2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone, due to its complex structure, is a focus of synthetic and medicinal chemistry research. This compound is involved in the synthesis of novel heterocyclic compounds with potential biological activities. For instance, compounds similar in structure have been synthesized and evaluated for their anti-inflammatory, analgesic, and antimicrobial activities. The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, has shown significant COX-2 inhibition, analgesic, and anti-inflammatory activities, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Furthermore, antimicrobial studies of new pyridine derivatives, including those synthesized from 2-amino substituted benzothiazoles, revealed considerable antibacterial activity, showcasing the compound's application in combating microbial resistance (Patel & Agravat, 2009). Similarly, the synthesis and evaluation of new 1,2,4-triazole derivatives demonstrated good to moderate activities against test microorganisms, highlighting the compound's relevance in developing new antimicrobial agents (Bektaş et al., 2007).

Antiproliferative and Antipsychotic Effects

Research into novel 2-arylideneaminobenzimidazole derivatives has been conducted to explore their in vitro antiproliferative activity. These studies have found significant activity against various cancer cell lines, suggesting the compound's utility in cancer research and potential therapeutic applications (Nowicka et al., 2015). Additionally, compounds containing the 4-methoxybenzo[d]thiazol-2-yl moiety have been investigated for their affinity towards dopamine and serotonin receptors, indicating their potential as antipsychotic agents with implications for the treatment of psychiatric disorders (Raviña et al., 2000).

Imaging and Diagnostic Applications

The synthesis of [11C]HG-10-102-01, a compound utilized for imaging LRRK2 enzyme activity in Parkinson's disease, underscores the compound's application in neurodegenerative disease research and diagnostics. This development highlights the broader implications of such compounds in medical imaging and the understanding of disease mechanisms (Wang et al., 2017).

Properties

IUPAC Name

2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S/c1-23(19-22-17-14(27-2)5-3-6-15(17)28-19)13-16(26)24-9-11-25(12-10-24)18-20-7-4-8-21-18/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMENROGMLWDPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C2=NC=CC=N2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.